molecular formula C11H12ClN3 B1426744 4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole CAS No. 1338666-77-5

4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole

Cat. No. B1426744
CAS RN: 1338666-77-5
M. Wt: 221.68 g/mol
InChI Key: QRZSPXFRZAGWDO-UHFFFAOYSA-N
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Description

The compound “4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a phenyl group at the 1-position, an ethyl group at the 5-position, and a chloromethyl group at the 4-position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the triazole ring and subsequent functionalization with the phenyl, ethyl, and chloromethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring and the attached functional groups. The presence of the chloromethyl group could make the molecule susceptible to nucleophilic substitution reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chloromethyl group is an alkylating agent and could undergo nucleophilic substitution reactions . The phenyl and ethyl groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the chloromethyl group could make the compound reactive and potentially hazardous .

Scientific Research Applications

π-Hole Tetrel Bonding Interactions

Research has demonstrated the synthesis and characterization of triazole derivatives, investigating their π-hole tetrel bonding interactions. These interactions are crucial in understanding the molecular assembly and properties of these compounds. The study by Ahmed et al. (2020) on ethyl 2-triazolyl-2-oxoacetate derivatives, including analysis through Hirshfeld surface and DFT calculations, highlights the significant role of substituents in influencing molecular interactions and stability Ahmed et al., 2020.

Biological Activity and Molecular Modeling

Another aspect of research focuses on the biological activities of triazole compounds. For instance, El-Reedy and Soliman (2020) synthesized novel 1,2,4-triazolo derivatives, analyzing their antimicrobial and anti-inflammatory properties. This study provides insights into the potential therapeutic applications of triazole derivatives El-Reedy & Soliman, 2020.

Receptor Selectivity and Insecticidal Activity

Alam et al. (2007) explored the selectivity of 1-phenyl-1H-1,2,3-triazoles for different receptors, revealing their potential in developing selective insect control chemicals. This research sheds light on the structural requirements for receptor affinity and selectivity, contributing to the design of targeted compounds Alam et al., 2007.

Sulfonation and Derivatization

Meshcheryakov and Shainyan (2004) detailed the synthesis of 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole, demonstrating the chemical modification and derivatization potential of triazole compounds. This research highlights the versatility of triazole derivatives in chemical synthesis and material science applications Meshcheryakov & Shainyan, 2004.

EGFR Inhibitors and Anticancer Properties

Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, focusing on their potential as EGFR inhibitors and anticancer agents. This research contributes to the understanding of triazole derivatives in cancer therapy and their mechanism of action Karayel, 2021.

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on the specific context in which it is used. For example, if used as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its functional groups. The chloromethyl group, for example, is associated with certain hazards, such as causing severe skin burns and eye damage .

properties

IUPAC Name

4-(chloromethyl)-5-ethyl-1-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-2-11-10(8-12)13-14-15(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZSPXFRZAGWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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